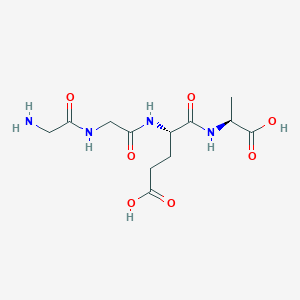![molecular formula C15H10F2N2O B1336498 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899364-14-8](/img/structure/B1336498.png)
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazo[1,2-a]pyridine . It’s part of a series of ligands that have been synthesized and examined for their catecholase activity . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .
Synthesis Analysis
The synthesis of fluorinated pyridines, including the 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, has been a subject of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A high yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity .Chemical Reactions Analysis
The compound “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is involved in the oxidation reaction of catechol to o-quinone . The complex formed between this compound and copper (II) salts shows excellent catalytic activities for the oxidation of catechol to o-quinone .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, can be synthesized through various methods. One such method involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, offering a route to produce these compounds in moderate to good yields (Darapaneni, Rao, & Adimurthy, 2013).
- Chemical Reactions and Properties : These compounds are known for participating in various chemical reactions, leading to the creation of different molecular structures with potential applications in various fields. For instance, fluorescent molecular rotors (FMRs) have been synthesized using derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde, showcasing their potential in sensing applications due to their viscosity-sensitive properties (Jadhav & Sekar, 2017).
Biological Applications
- Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have shown promising antimicrobial properties. For example, certain oxopyrimidines and thiopyrimidines containing an imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their antibacterial and antifungal activities (Joshi et al., 2012).
Materials Science and Chemistry
- Photochemical Applications : Diarylethene derivatives with imidazo[1,2-a]pyridine rings have been studied for their reversible photochemical reactions. These studies contribute to the development of photochromic materials, which have potential applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).
Direcciones Futuras
The future directions for “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their catalytic activities and potential applications in various fields . The synthesis of fluorinated pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-2-5-14-18-15(13(8-20)19(14)7-9)10-3-4-11(16)12(17)6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPYOKPDBHLHRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)












